molecular formula C5H10O5 B076711 D-Xylose CAS No. 10257-31-5

D-Xylose

Cat. No. B076711
CAS RN: 10257-31-5
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
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Description

Synthesis Analysis

D-Xylose can be obtained both from lignocellulosic biomass through hydrolysis and via synthetic methods. The enzymatic hydrolysis of xylan, a major component of hemicellulose, is a common biological method for D-Xylose production. This process involves the breakdown of xylan into xylose monomers by xylanase enzymes. Furthermore, D-Xylose is industrially produced by catalytic hydrogenation of xylose extracted from plant biomass, which is a chemical route for xylitol production as well, a sugar alcohol derived from xylose (Delgado Arcaño et al., 2020).

Molecular Structure Analysis

The molecular structure of D-Xylose consists of a five-carbon backbone with hydroxyl groups attached, making it part of the aldopentose family. Its structure is pivotal in determining its reactivity and functionality in various chemical reactions. The presence of the aldehyde group at one end of the molecule makes it a reducing sugar, capable of participating in oxidation-reduction reactions.

Chemical Reactions and Properties

D-Xylose undergoes several chemical reactions typical of sugars, such as fermentation to produce ethanol, hydrogenation to produce xylitol, and formation of xylonic acid upon oxidation. Its chemical properties are explored in the context of producing fuels and chemicals from xylose by engineered Saccharomyces cerevisiae, which demonstrates the sugar's versatility as a feedstock for biotechnological applications (Kwak & Jin, 2017).

Scientific Research Applications

  • Lipid Production by Oleaginous Yeasts

    D-Xylose can be utilized by certain oleaginous yeasts for lipid production, which may have applications in biodiesel or cocoa butter substitutes (Pan et al., 2009).

  • Xylose Reductase for Biofuel

    The xylose reductase enzyme from Thermothelomyces thermophilus has been studied for its ability to convert xylose to xylitol at higher temperatures, which is significant for biofuel production (Ali et al., 2022).

  • Xylose Isomerases in Industrial Processes

    Xylose isomerases from Thermotoga sp. have applications in producing high fructose corn syrup (HFCS) (Fatima & Hussain, 2015).

  • Ethanol Production

    Genetically modified Klebsiella planticola can ferment D-xylose to ethanol, potentially useful in biofuel production (Tolan & Finn, 1987).

  • β-Xylopyranosides Synthesis

    D-Xylose is a key component in synthesizing β-xylopyranosides, used in various applications such as enzyme inhibition and surfactants (Brusa et al., 2015).

  • Xylose Isomerases for Biochemical Production

    Xylose isomerases enable the metabolism of xylose in microorganisms, useful in low-carbon footprint biochemical production (Miyamoto et al., 2021).

  • Glucose Repression Elimination in Clostridium acetobutylicum

    Modification of Clostridium acetobutylicum enabled it to utilize D-xylose and D-glucose simultaneously for solvent production (Ren et al., 2010).

  • Engineering Xylose Metabolism in E. coli

    Metabolic engineering of E. coli for converting D-xylose into valuable compounds has been explored (Bañares et al., 2021).

  • Glucose Isomerase for HFCS Production

    The enzyme glucose isomerase, which interconverts D-glucose and D-xylose to D-fructose and D-xylulose respectively, is important in the production of HFCS (Bhosale et al., 1996).

  • Xylose Dehydrogenase for Bioproducts

    Xylose dehydrogenase from Caulobacter crescentus is used in biological conversions of D-xylose to value-added products (Lee et al., 2018).

Safety And Hazards

D-Xylose should be handled with care. Avoid dust formation, contact with skin and eyes, and ingestion . If swallowed, seek immediate medical assistance . Keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

555.0 mg/mL
Record name D-Xylose
Source Human Metabolome Database (HMDB)
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Product Name

D-Xylose

CAS RN

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xyloside
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Record name D-Xylose
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126,000
Citations
RM Craig, AJ Atkinson Jr - Gastroenterology, 1988 - Elsevier
… breath test with 1 g of D-xylose has been useful in identifying … Therefore, D-xylose absorption occurs by a mechanism … Renal excretion accounts for about half of the total D-xylose …
Number of citations: 146 www.sciencedirect.com
RM Craig, ED Ehrenpreis - Journal of clinical gastroenterology, 1999 - journals.lww.com
… on D-xylose testing has … D-xylose absorption), the relationship of D-xylose testing to the development of excellent serologic tests for the diagnosis of celiac disease, the use of D-xylose …
Number of citations: 89 journals.lww.com
E Winkelhausen, S Kuzmanova - Journal of fermentation and …, 1998 - Elsevier
… The key enzymes for xylitol production in yeasts are d-xylose reductase which, using either NADH or NADPH, reduces d-xylose to xylitol, and predominantly, NAD-linked xylitol …
Number of citations: 451 www.sciencedirect.com
MJ Antal Jr, T Leesomboon, WS Mok… - Carbohydrate …, 1991 - Elsevier
… Typical conditions which offer high yields of furfural from D-xylose include temperatures of 160’ to 280”, sulfuric acid concentrations of 0.003 to 0.4 M, and reaction times of a few min or …
Number of citations: 555 www.sciencedirect.com
CS Gong, LF Chen, MC Flickinger… - Applied and …, 1981 - Am Soc Microbiol
… Meet., Washington, DC, Micr.022, 1979) also ferment Dxylose to products which … D-xylose in the presence of D-xylose isomerizing enzyme and that D-Xylulose (ketoisomer of D-xylose) …
Number of citations: 275 journals.asm.org
A Toivola, D Yarrow, E Van Den Bosch… - Applied and …, 1984 - Am Soc Microbiol
… (2), anaerobic fermentation of D-xylose would only be possible in yeasts in which xylose … We found Candida tenuis CBS 4435 to be a good fermenter of both D-xylose and Dcellobiose. …
Number of citations: 302 journals.asm.org
C Chiang, SG Knight - Nature, 1960 - nature.com
… of D-xylose metabolism were the ones in the twenty which were tested that grew on D-xylose… aeruginosa grew well in a medium with D-xylose as the only source of carbon, but their cell-…
Number of citations: 201 www.nature.com
TW Jeffries - Trends in biotechnology, 1985 - cell.com
… lower with D-xylose than with D-glucose, technology is emerging which may prove to be feasible for commercial fermentation of D-xylose-containing waste streams. D-Xylose is the …
Number of citations: 157 www.cell.com
C Van Zyl, BA Prior, SG Kilian, JLF Kock - Microbiology, 1989 - microbiologyresearch.org
… d-xylose, four strains were found to utilize xylose aerobically at different efficiencies in the presence of a mixture of substrates. The degree of d-xylose … , glycerol and d-xylose resulted in …
Number of citations: 108 www.microbiologyresearch.org
H Schneider, PY Wang, YK Chan, R Maleszka - Biotechnology Letters, 1981 - Springer
… to convert D-xylose into ethanol while air had access to the medium. This procedure differed from some of the more usual methods of screening … NRRL Y-2460 after 3 days on …
Number of citations: 336 link.springer.com

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